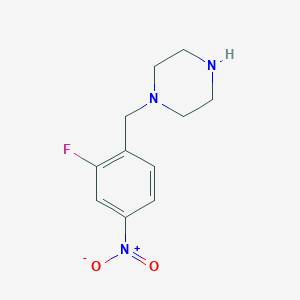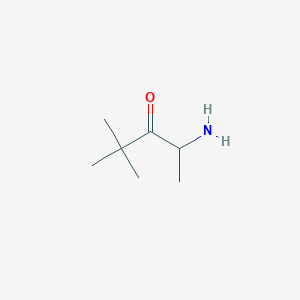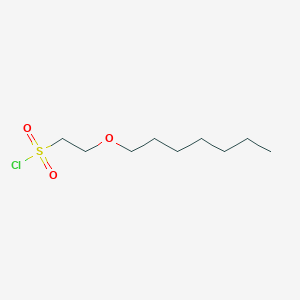
1-(3-(Pyrrolidin-2-yl)propyl)-1h-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole is a compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a 1,2,4-triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole typically involves the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and bases like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Pyrrolidine: A simple cyclic secondary amine with a similar ring structure.
1H-1,2,4-Triazole: A basic triazole ring without the propyl-pyrrolidine substitution.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with different chemical properties.
Uniqueness: 1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole is unique due to its combined structural features of both pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
1-(3-pyrrolidin-2-ylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4/c1-3-9(11-5-1)4-2-6-13-8-10-7-12-13/h7-9,11H,1-6H2 |
InChIキー |
XXFATTNMBBKQNT-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CCCN2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)







![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)

![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)
